molecular formula C15H10ClF3O3 B6411379 5-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid CAS No. 1262010-54-7

5-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid

Cat. No.: B6411379
CAS No.: 1262010-54-7
M. Wt: 330.68 g/mol
InChI Key: HKRCYQJOVAAIPL-UHFFFAOYSA-N
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Description

5-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a chloro group, a methoxy group, and a trifluoromethyl group attached to a benzoic acid core. This compound is often used in research and development due to its distinctive chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like the Suzuki–Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

5-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets. The presence of the chloro, methoxy, and trifluoromethyl groups can influence its binding affinity and reactivity with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)benzoic acid
  • 3-Chloro-4-(trifluoromethyl)benzoic acid
  • 4-Chloro-3-(trifluoromethyl)benzoic acid

Uniqueness

5-Chloro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid is unique due to the specific arrangement of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxy group, in particular, can enhance its solubility and interaction with biological targets compared to other similar compounds.

Properties

IUPAC Name

3-chloro-5-[2-methoxy-5-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O3/c1-22-13-3-2-10(15(17,18)19)7-12(13)8-4-9(14(20)21)6-11(16)5-8/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRCYQJOVAAIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692142
Record name 5-Chloro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262010-54-7
Record name 5-Chloro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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